![molecular formula C8H12N2OS B1517513 3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol CAS No. 1095514-79-6](/img/structure/B1517513.png)
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol
Vue d'ensemble
Description
“3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” is 1S/C8H12N2OS/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound “3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Fadda et al. (2016) explored the synthesis of novel sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups to assess their antimicrobial and antifungal activities. Compounds with these functionalities showed varying degrees of antimicrobial activity, with some demonstrating significant effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. This research underscores the potential of sulfanyl compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis and Synthesis Enhancement
Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, leading to the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields. This highlights the role of sulfanyl-based compounds in facilitating efficient and environmentally friendly synthetic pathways (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Medicinal Chemistry and Drug Design
Research by Betti et al. (2019) focused on amino-3,5-dicyanopyridines, investigating their potential as adenosine receptor ligands with antineuropathic activity. The study found that certain derivatives act as mixed A1AR inverse agonists/A2A and A2B AR antagonists, showcasing the versatility of sulfanyl-containing pyridines in the development of novel therapeutic agents (Betti et al., 2019).
Anticancer Potential
Sun et al. (2016) evaluated CK0403, a sulfur-containing 9-anilinoacridine analogue, for its potency against breast cancer cell lines, demonstrating its effectiveness in inhibiting growth and inducing apoptosis. This study illustrates the potential anticancer applications of sulfanyl-based compounds in targeted therapies (Sun, Chen, Kwon, & Chen, 2016).
Antiseptic Properties
Jafarov et al. (2019) synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane and evaluated their antiseptic efficiency against bacteria and fungi. The results showed enhanced antimicrobial activity compared to currently used medical antiseptics, indicating the potential of sulfanyl compounds in antimicrobial applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-aminopyridin-4-yl)sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTYFRPFRJIZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1SCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)
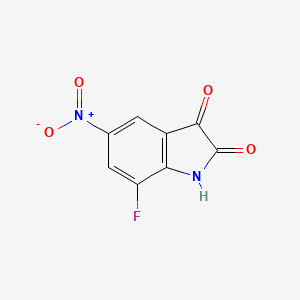
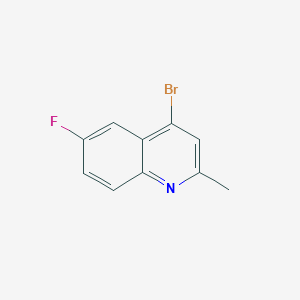
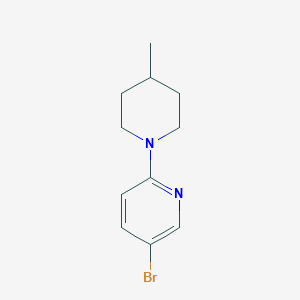
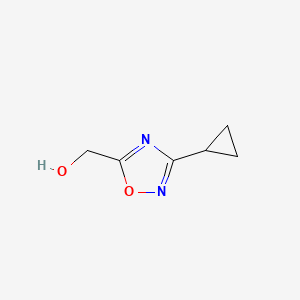
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
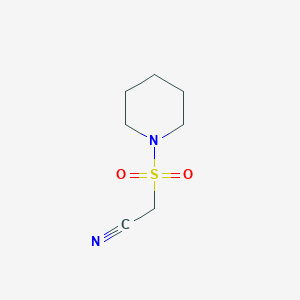
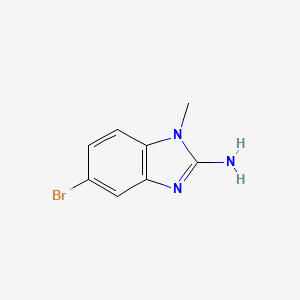
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
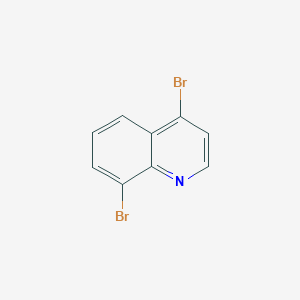


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)